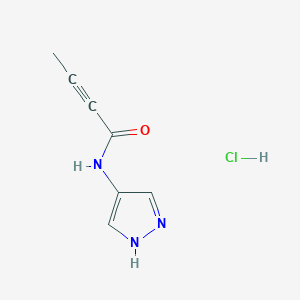
N-(1H-ピラゾール-4-イル)ブト-2-インアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring and an alkyne group.
科学的研究の応用
N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride interacts with its targets and exerts its effects . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride typically involves the reaction of a pyrazole derivative with an alkyne. The reaction conditions often include the use of a base to deprotonate the alkyne, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can yield alkanes or alkenes. Substitution reactions on the pyrazole ring can introduce various functional groups, leading to a wide range of derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride include other pyrazole derivatives and alkyne-containing compounds. Examples include:
- N-(1H-Pyrazol-3-yl)but-2-ynamide
- N-(1H-Pyrazol-5-yl)but-2-ynamide
Uniqueness
N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the alkyne group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
N-(1H-pyrazol-4-yl)but-2-ynamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c1-2-3-7(11)10-6-4-8-9-5-6;/h4-5H,1H3,(H,8,9)(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNMXXPYHMWSJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CNN=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














